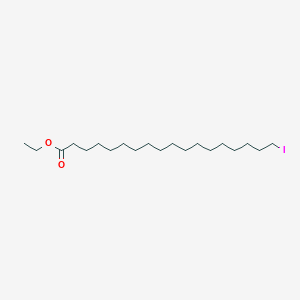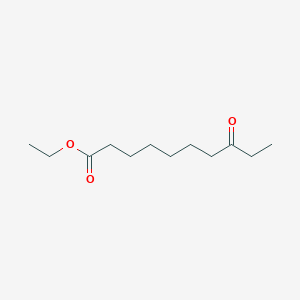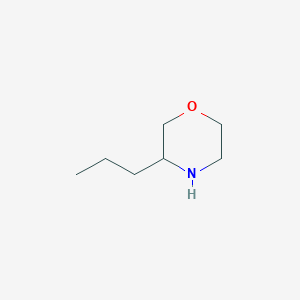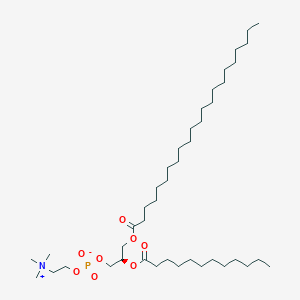
Ethyl iodooctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl iodooctadecanoate, also known as ethyl iodopalmitate, is a chemical compound that is commonly used in scientific research. It is a derivative of palmitic acid, which is a saturated fatty acid found in many natural sources. Ethyl iodooctadecanoate is primarily used as a reagent in organic chemistry and biochemistry, and it has a wide range of applications in these fields.
Mechanism of Action
The mechanism of action of Ethyl iodooctadecanoate iodooctadecanoate is primarily related to its chemical properties. As a fatty acid derivative, it is able to interact with other lipids and proteins in biological systems. Its iodine atom can also participate in halogen bonding interactions with other molecules, which can influence its behavior in different environments.
Biochemical and Physiological Effects:
Ethyl iodooctadecanoate has a number of biochemical and physiological effects that make it useful in scientific research. It can alter the properties of lipids and proteins, changing their solubility, stability, and reactivity. It can also affect the function of enzymes involved in lipid metabolism, leading to changes in cellular signaling and metabolism.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl iodooctadecanoate iodooctadecanoate in lab experiments include its versatility as a reagent, its ability to label lipids and proteins, and its role in lipid metabolism studies. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for research involving Ethyl iodooctadecanoate iodooctadecanoate. One area of interest is the development of new labeling techniques using this compound, which could provide greater resolution and specificity in imaging studies. Another potential direction is the investigation of its effects on lipid signaling pathways, which could provide insights into the role of lipids in cellular communication and disease. Additionally, the synthesis of new derivatives of Ethyl iodooctadecanoate iodooctadecanoate could lead to the discovery of new reagents and tools for scientific research.
Synthesis Methods
Ethyl iodooctadecanoate can be synthesized through a variety of methods, but the most common approach involves the reaction of palmitic acid with iodine in the presence of ethanol. This reaction produces Ethyl iodooctadecanoate iodooctadecanoate and hydrogen iodide as byproducts. The synthesis process can be optimized by controlling the reaction conditions such as temperature, pressure, and reactant concentrations.
Scientific Research Applications
Ethyl iodooctadecanoate is widely used in scientific research as a reagent for organic synthesis and biochemical analysis. It is commonly used as a labeling agent for proteins and lipids, allowing scientists to track the movement and behavior of these molecules in cells and tissues. Ethyl iodooctadecanoate is also used as a substrate for enzymes involved in lipid metabolism, providing insight into the mechanisms of these important biological processes.
properties
CAS RN |
100018-96-0 |
|---|---|
Product Name |
Ethyl iodooctadecanoate |
Molecular Formula |
C20H39IO2 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
ethyl 18-iodooctadecanoate |
InChI |
InChI=1S/C20H39IO2/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h2-19H2,1H3 |
InChI Key |
XYSWCJVTCOLTLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCI |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)







![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)

